

Application Note: HPLC Purification of RNA Containing Modified Guanosine

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine

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Introduction

The therapeutic and research applications of synthetic RNA oligonucleotides, including those containing modified nucleosides, are rapidly expanding. Modified guanosines, such as N1-methylguanosine (m1G), N2-methylguanosine (m2G), N7-methylguanosine (m7G), and 2'-O-methylguanosine (Gm), are critical for various biological functions, influencing RNA structure, stability, and interaction with proteins. The synthesis of these modified RNA molecules often results in a mixture of the full-length product and various impurities, such as truncated sequences (n-1, n-2) and failure sequences. High-performance liquid chromatography (HPLC) is an indispensable tool for the purification of these oligonucleotides to achieve the high purity required for downstream applications.^{[1][2][3]}

This application note provides detailed protocols and methodologies for the purification of RNA oligonucleotides containing modified guanosine using ion-pair reversed-phase HPLC (IP-RP-HPLC). Additionally, it outlines a protocol for the enzymatic digestion of RNA and subsequent HPLC analysis of the resulting nucleosides to verify the presence and integrity of the modified guanosine.

Principles of Ion-Pair Reversed-Phase HPLC for RNA Purification

Ion-pair reversed-phase HPLC is a powerful technique for the separation of anionic molecules like RNA oligonucleotides on a hydrophobic stationary phase.^{[2][4]} The negatively charged phosphate backbone of RNA has minimal retention on a traditional reversed-phase column. To overcome this, an ion-pairing agent, typically a trialkylammonium salt such as triethylammonium acetate (TEAA) or hexylammonium acetate, is added to the mobile phase.^[4] This agent forms a neutral ion-pair with the phosphate backbone, increasing the hydrophobicity of the RNA and allowing it to be retained and separated based on length and, to some extent, sequence composition. Elution is typically achieved by increasing the concentration of an organic solvent, such as acetonitrile.^[1] Elevated temperatures are often employed to denature the RNA, preventing secondary structures from interfering with the separation.^[5]

Data Presentation: Purity and Yield of HPLC-Purified RNA Oligonucleotides

The following table summarizes typical quantitative data for the purification of synthetic RNA oligonucleotides using IP-RP-HPLC. The actual yield and purity can vary depending on the synthesis efficiency, sequence length, and the specific modification.

Oligonucleotide Type	Length (nucleotides)	Crude Purity (%)	Post-HPLC Purity (%)	Typical Yield (%)	Reference
Standard RNA	25	< 80	> 99	> 56	^[1]
Modified RNA	20-40	Variable	> 95	Variable	^[6]
Long RNA (sgRNA)	100	~13 (at 98% step efficiency)	> 90	5.5 (for 110 nt)	^[7]

Experimental Protocols

Protocol 1: IP-RP-HPLC Purification of an RNA Oligonucleotide Containing N2-methylguanosine

This protocol is a representative method for the purification of a synthetic RNA oligonucleotide containing a modified guanosine, such as N2-methylguanosine.

1. Materials and Reagents:

- Crude synthetic RNA oligonucleotide containing N2-methylguanosine
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Triethylammonium acetate (TEAA) buffer, 2.0 M, pH 7.0
- HPLC system with a UV detector and a thermostatted column compartment
- Reversed-phase HPLC column (e.g., Agilent PLRP-S, Waters XBridge Oligonucleotide BEH C18, or equivalent)

2. Mobile Phase Preparation:

- Mobile Phase A: 100 mM TEAA in water.
- Mobile Phase B: 100 mM TEAA in 75% acetonitrile/25% water.

3. HPLC Method:

Parameter	Condition
Column	Polymer-based reversed-phase (e.g., PLRP-S, 100 Å, 4.6 x 150 mm)
Column Temperature	60-80 °C (to denature RNA)[5]
Flow Rate	1.0 mL/min
Detection	UV at 260 nm
Injection Volume	10-100 µL (depending on concentration and column size)
Gradient	8-12% B over 20 minutes (this may need optimization)[8]

4. Purification Procedure:

- Equilibrate the column with the initial mobile phase conditions (e.g., 8% Mobile Phase B) for at least 10 column volumes.
- Dissolve the crude RNA oligonucleotide in Mobile Phase A to a concentration of approximately 1 mg/mL.
- Inject the sample onto the column.
- Run the gradient method to separate the full-length product from shorter failure sequences. The full-length product will typically elute last due to its greater hydrophobicity.
- Collect fractions corresponding to the main peak.
- Analyze the collected fractions for purity using the same HPLC method.
- Pool the fractions with the desired purity.
- Desalt the pooled fractions using a suitable method (e.g., ethanol precipitation or size-exclusion chromatography).
- Quantify the purified RNA using UV spectrophotometry at 260 nm.

Protocol 2: Enzymatic Digestion and HPLC Analysis of Modified Nucleosides

This protocol is used to verify the incorporation of the modified guanosine into the RNA sequence by digesting the purified RNA into its constituent nucleosides and analyzing them by HPLC.

1. Materials and Reagents:

- Purified RNA containing modified guanosine
- Nuclease P1
- Bacterial Alkaline Phosphatase (BAP)
- Nuclease P1 reaction buffer (e.g., 10 mM sodium acetate, pH 5.3, 1 mM ZnCl₂)
- Alkaline phosphatase reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Nucleoside standards (A, C, G, U, and the relevant modified guanosine)

2. Enzymatic Digestion Procedure:[\[9\]](#)[\[10\]](#)

- In a microcentrifuge tube, dissolve 1-5 µg of the purified RNA in nuclease-free water.
- Add Nuclease P1 reaction buffer and Nuclease P1 (e.g., 1-2 units).
- Incubate at 37 °C for 2 hours.
- Add alkaline phosphatase reaction buffer and Bacterial Alkaline Phosphatase (e.g., 1-2 units).
- Incubate at 37 °C for an additional 2 hours.

- Centrifuge the sample to pellet the enzymes.
- Transfer the supernatant containing the nucleosides to a new tube for HPLC analysis.

3. HPLC Method for Nucleoside Analysis:

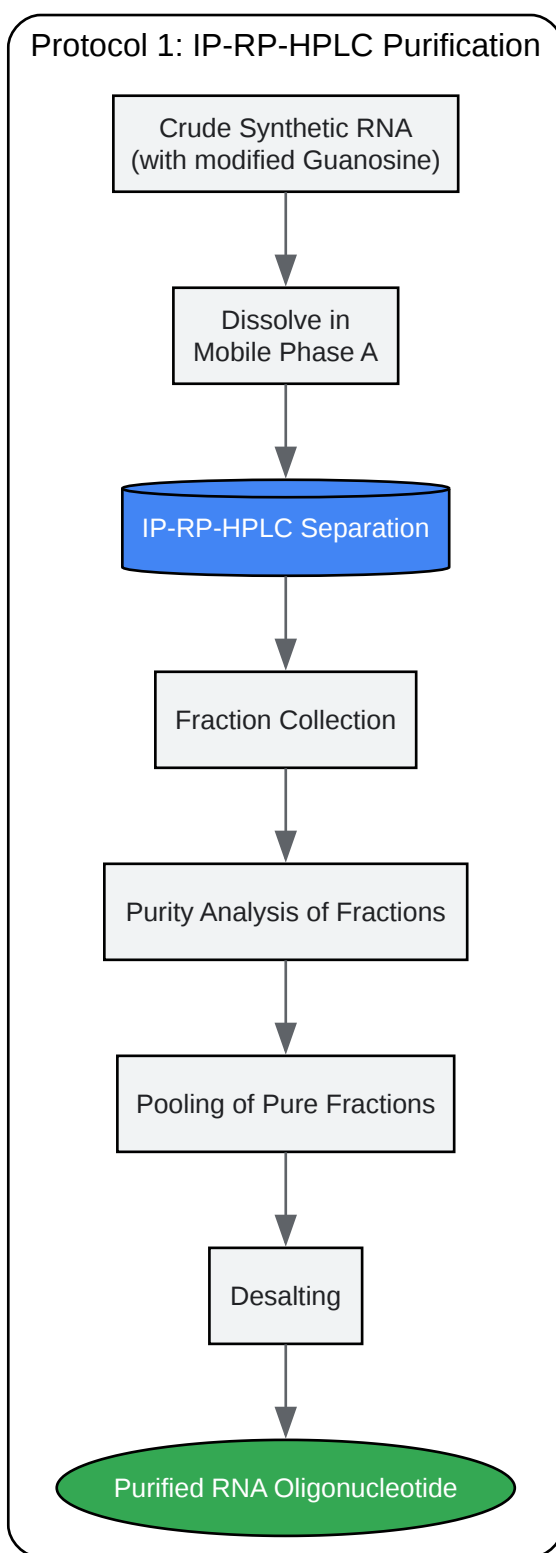
This method is specifically optimized to separate nucleoside isomers like 2'-O-methylguanosine and N1-methylguanosine.[\[11\]](#)

Parameter	Condition
Column	Silica-based octadecyl end-capped (4.6 x 250 mm, 5 μ m)
Column Temperature	8 °C [11]
Flow Rate	0.85 mL/min [11]
Mobile Phase A	5 mM ammonium acetate, pH 6.0 [11]
Mobile Phase B	40% (v/v) acetonitrile [11]
Gradient	7% to 17.4% B over 35 minutes [11]
Detection	UV at 254 nm

4. Analysis:

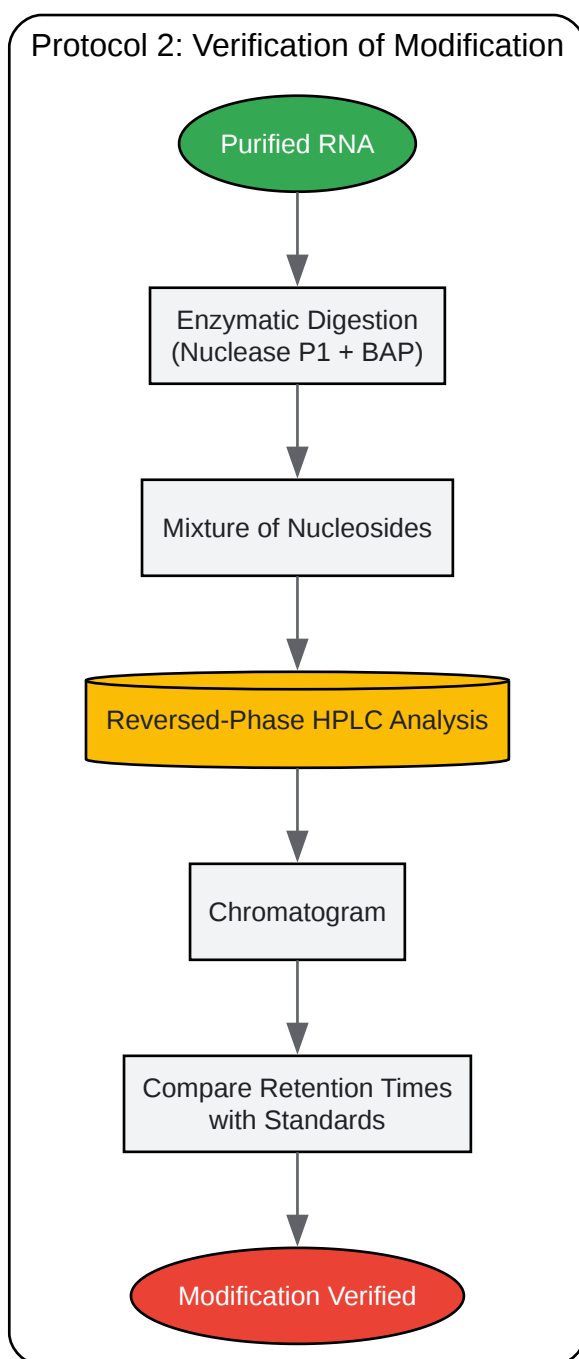
- Inject the digested RNA sample and the individual nucleoside standards.
- Compare the retention time of the peaks in the sample chromatogram to those of the standards to identify the canonical and modified nucleosides.
- The presence of a peak with the same retention time as the modified guanosine standard confirms its incorporation into the RNA sequence.

Mandatory Visualizations



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Caption: Workflow for the purification of RNA containing modified guanosine.



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Caption: Workflow for the verification of modified guanosine incorporation.

Conclusion

The purification of RNA oligonucleotides containing modified guanosine is a critical step in ensuring their suitability for research and therapeutic applications. Ion-pair reversed-phase HPLC provides a robust and high-resolution method for isolating the full-length, modified product from synthesis-related impurities. The protocols outlined in this application note offer a comprehensive guide for both the purification of intact modified RNA and the subsequent verification of the modification through nucleoside analysis. Careful optimization of HPLC parameters is essential for achieving high purity and yield, thereby ensuring the quality and reliability of the final product.

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